1-(2-Ethylhexyl)-1H-pyrazol-3-amine
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Overview
Description
2-Ethylhexanol is an organic compound with the chemical formula CH3CH2CH2CH2CH(CH2CH3)CH2OH. It is a branched, eight-carbon chiral alcohol. It is a colorless liquid that is poorly soluble in water but soluble in most organic solvents . Pyrazol-3-amine is a component of many pharmaceuticals and it’s known for its biological activity.
Scientific Research Applications
Flavouring Agent Development
1-(2-Ethylhexyl)-1H-pyrazol-3-amine: may be explored as a potential flavouring agent due to its structural similarity to other 2-ethylhexyl derivatives. These compounds have been evaluated for their use in food flavourings, and their derivatives are known to contribute to various flavour profiles .
Synthesis of UV Filters
The compound’s derivatives, such as 2-ethylhexyl-p-methoxycinnamate, have been synthesized using eco-friendly methodologies. These derivatives serve as UVB-absorbing compounds, which are crucial in the development of sunscreens and other skincare products protecting against UV radiation .
Antimicrobial and Antioxidant Applications
The synthesis of certain 2-ethylhexyl derivatives has demonstrated significant antimicrobial and antioxidant activities. These properties make them suitable for inclusion in pharmaceuticals and preservatives to enhance product stability and extend shelf life .
Industrial Solvent Usage
Derivatives of 2-ethylhexyl compounds, such as 2-ethyl-1-hexanol, are used as low volatility solvents. They are utilized in dissolving resins, animal fats, waxes, vegetable oils, and petroleum derivatives, indicating potential industrial applications for 1-(2-Ethylhexyl)-1H-pyrazol-3-amine in similar contexts .
Production of Plasticizers
The compound’s structural analogs, like bis(2-ethylhexyl) phthalate, are widely used as plasticizers. They confer flexibility and durability to plastics, suggesting that 1-(2-Ethylhexyl)-1H-pyrazol-3-amine could be investigated for similar applications in the production of rubber and plastic articles .
Food Contact Materials (FCMs)
Regulatory bodies have evaluated the safety and restrictions of certain 2-ethylhexyl derivatives in food contact materials. Given the structural similarities, 1-(2-Ethylhexyl)-1H-pyrazol-3-amine could be assessed for its suitability and safety in FCMs, which is critical for consumer health .
Mechanism of Action
Target of Action
Related compounds such as di (2-ethylhexyl) phthalate (dehp) are known to have neurotoxic effects . DEHP can be absorbed into the human body through the air, food, water, and skin . After entering the human body, DEHP is rapidly converted to mono (2-ethylhexyl) phthalate (MEHP) with greater toxicity than DEHP .
Mode of Action
Related compounds like dehp or mehp can damage the thyroid tissue and disrupt its function . The complexity of environmental exposure provides the possibility of their combined exposure .
Biochemical Pathways
A detailed biochemical study revealed an initial hydrolytic pathway of degradation for DEHP followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to TCA cycle intermediates .
Pharmacokinetics
After oral administration of DEHP, it was found that about 75% of the administered DEHP dose was excreted in urine after two days . The oral bioavailability of DEHP was about 7% in rats .
Result of Action
Related compounds like dehp are known to have several toxic effects, such as reproductive toxicity, immune toxicity, liver toxicity, and kidney toxicity .
Action Environment
Related compounds like dehp are known to be ubiquitous environmental endocrine disruptors . They can be absorbed into the human body through the air, food, water, and skin . The complexity of environmental exposure provides the possibility of their combined exposure .
properties
IUPAC Name |
1-(2-ethylhexyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-3-5-6-10(4-2)9-14-8-7-11(12)13-14/h7-8,10H,3-6,9H2,1-2H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDZQLLQLKDRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C=CC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylhexyl)-1H-pyrazol-3-amine |
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